molecular formula C9H7N3O3 B11896242 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1207176-13-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B11896242
CAS-Nummer: 1207176-13-3
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: ZTWORBCXCHMESF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic organic compound with the molecular formula C9H7N3O3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological activities .

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like PARP-1.

    Medicine: Investigated for its anticancer properties, particularly in breast cancer cell lines.

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: Similar structure but with a methyl ester group.

    2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Similar structure with a propyl group

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit PARP-1 and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .

Eigenschaften

CAS-Nummer

1207176-13-3

Molekularformel

C9H7N3O3

Molekulargewicht

205.17 g/mol

IUPAC-Name

2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-7(13)4-1-2-5-6(3-4)11-9(15)12-8(5)14/h1-3H,(H2,10,13)(H2,11,12,14,15)

InChI-Schlüssel

ZTWORBCXCHMESF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)N)NC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.